Glutaryl-Phe-Ala-Ala-Phe-AMC

Description

Significance of Proteolytic Enzymes in Biological Systems and Research

Proteolytic enzymes, also known as proteases or peptidases, are a ubiquitous and essential class of enzymes found in all living organisms, from viruses to humans. mdpi.cominnpharmacotherapy.comnih.gov Their primary function is to hydrolyze peptide bonds, the linkages that join amino acids together in a protein chain. mdpi.cominnpharmacotherapy.com This catalytic activity is not random; it is a highly regulated process that is fundamental to a vast array of biological functions.

Proteases are critically involved in protein digestion, protein turnover, cell division, blood coagulation, and signal transduction. mdpi.compnas.org They also play a key role in the processing of polypeptide hormones, apoptosis (programmed cell death), and the life cycles of many pathogens, including the replication of retroviruses. mdpi.compnas.org Given their central role in health and disease, proteases are significant targets for the development of therapeutic agents for conditions such as cancer, malaria, and AIDS. innpharmacotherapy.com

In the realm of scientific research, proteolytic enzymes are indispensable tools. They are widely used in molecular biology for applications such as the digestion of unwanted proteins during nucleic acid purification, cell culturing, tissue dissociation, and the generation of recombinant antibody fragments. mdpi.cominnpharmacotherapy.comnih.gov The specificity of proteases also allows for their use in protein sequencing and the removal of affinity tags from recombinant proteins. innpharmacotherapy.com

Role of Fluorogenic Substrates in Enzymatic Assay Design

To study the function and activity of proteases, scientists rely on enzymatic assays. Fluorogenic substrates are a cornerstone of modern protease assay design, offering a sensitive and continuous method for measuring enzyme activity. iris-biotech.de These substrates consist of a peptide sequence, which is recognized and cleaved by a specific protease, linked to a fluorophore—a molecule that can emit light.

The underlying principle of these assays is based on a change in the fluorophore's properties upon enzymatic cleavage. iris-biotech.de In its uncleaved, peptide-bound state, the fluorophore is typically quenched or exhibits low fluorescence. iris-biotech.derndsystems.com When the protease cleaves the peptide bond, the fluorophore is released, leading to a significant increase in its fluorescence intensity. iris-biotech.de This change in fluorescence can be monitored in real-time using a spectrofluorometer, allowing for the precise determination of the rate of the enzymatic reaction. nih.govubpbio.com This method avoids the use of radioactive materials and is easily adaptable for high-throughput screening of potential protease inhibitors. iris-biotech.de

Overview of 7-Amino-4-Methylcoumarin (B1665955) (AMC)-Conjugated Substrates

Among the various fluorophores used in protease assays, 7-Amino-4-Methylcoumarin (AMC) is one of the most widely employed. iris-biotech.denih.gov AMC-conjugated substrates are synthetic peptides where the C-terminal amino acid is linked via an amide bond to the amino group of AMC. beilstein-journals.org

The key advantage of AMC is the dramatic change in its fluorescent properties upon cleavage. iris-biotech.de The intact peptidyl-AMC substrate is weakly fluorescent. iris-biotech.de However, once the protease cleaves the amide bond, the free AMC molecule is liberated. iris-biotech.de This free AMC exhibits strong fluorescence at a different wavelength compared to the conjugated form. iris-biotech.de Specifically, the excitation and emission wavelengths shift, and the fluorescence intensity can increase by a factor of approximately 700. iris-biotech.de This large Stokes shift (the difference between the excitation and emission wavelengths) and high fluorescence yield make AMC an ideal reporter group for sensitive detection of protease activity. iris-biotech.de

The peptide portion of the substrate can be tailored to be specific for a particular protease, making AMC-based substrates versatile tools for studying a wide range of enzymes. peptanova.deresearchgate.net

Glutaryl-Phe-Ala-Ala-Phe-AMC: A Specific Substrate

Glutaryl-L-Alanyl-L-Alanyl-L-Phenylalanine 4-Methyl-Coumaryl-7-Amide, commonly abbreviated as Glt-Ala-Ala-Phe-AMC, is a specific fluorogenic substrate designed for assaying the activity of certain proteases, most notably chymotrypsin (B1334515). peptidepharma.compeptide.co.jp

Chemical and Physical Properties

The key properties of this compound are summarized in the table below.

| Property | Value |

| Full Chemical Name | Glutaryl-L-Alanyl-L-Alanyl-L-Phenylalanine 4-Methyl-Coumaryl-7-Amide |

| Molecular Formula | C₃₀H₃₄N₄O₈ |

| Molecular Weight | 578.61 g/mol |

| Excitation Wavelength | ~380 nm |

| Emission Wavelength | ~460 nm |

Data sourced from multiple references. nih.govubpbio.compeptidepharma.compeptide.co.jp

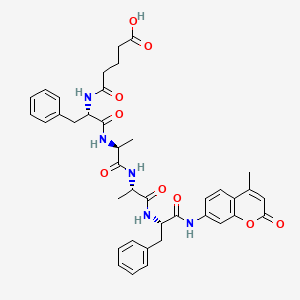

The structure of this compound consists of a four-amino-acid peptide sequence (Phenylalanine-Alanine-Alanine-Phenylalanine) with a glutaryl group at the N-terminus and the AMC fluorophore at the C-terminus. The peptide sequence is specifically designed to be recognized and cleaved by chymotrypsin.

Mechanism of Action in Protease Assays

The utility of this compound in research lies in its function as a fluorogenic substrate. In the presence of chymotrypsin or other proteases with similar specificity, the enzyme recognizes and cleaves the amide bond between the C-terminal phenylalanine residue and the AMC molecule.

This cleavage event liberates the free 7-Amino-4-Methylcoumarin. The release of AMC results in a significant increase in fluorescence that can be quantitatively measured. The rate of this increase in fluorescence is directly proportional to the activity of the protease in the sample.

Research Applications

This compound is a valuable tool in various research applications, including:

Enzyme Kinetics: It is used to determine key kinetic parameters of chymotrypsin, such as the Michaelis-Menten constant (Km) and the catalytic rate (kcat).

High-Throughput Screening: The fluorogenic nature of the assay makes it suitable for high-throughput screening of large libraries of compounds to identify potential inhibitors of chymotrypsin and related proteases.

Protease Specificity Profiling: By comparing the cleavage of this substrate with that of other substrates with different peptide sequences, researchers can gain insights into the substrate specificity of various proteases.

Detection of Protease Activity in Biological Samples: This substrate can be used to measure chymotrypsin-like activity in complex biological samples such as tissue extracts. researchgate.net

Properties

IUPAC Name |

5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H43N5O9/c1-23-19-35(48)53-32-22-28(17-18-29(23)32)42-39(52)31(21-27-13-8-5-9-14-27)44-37(50)25(3)40-36(49)24(2)41-38(51)30(20-26-11-6-4-7-12-26)43-33(45)15-10-16-34(46)47/h4-9,11-14,17-19,22,24-25,30-31H,10,15-16,20-21H2,1-3H3,(H,40,49)(H,41,51)(H,42,52)(H,43,45)(H,44,50)(H,46,47)/t24-,25-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKUFBMRNNFJYCQ-FRGOEROOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H43N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

725.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Structural Considerations of Glutaryl Phe Ala Ala Phe Amc

Methodologies for Solid-Phase Peptide Synthesis of Peptidyl-AMC Conjugates

The synthesis of peptide-AMC conjugates is crucial for creating tools to study protease activity. nih.govmerckmillipore.com While solution-phase methods exist, solid-phase peptide synthesis (SPPS) is often preferred for its efficiency and amenability to automation. pnas.org However, conjugating peptides to AMC on a solid support presents a challenge because the standard AMC molecule lacks a second functional group for attachment to a resin. nih.govbiospace.com

To overcome this, several strategies have been developed:

Pre-loaded AMC Resins: One straightforward approach involves using a resin that is already pre-loaded with a C-terminal amino acid-AMC derivative. merckmillipore.com For example, resins with Fmoc-Asp(Wang resin)-AMC or Fmoc-Arg(bis-Boc-resin)-AMC allow for the direct synthesis of the peptide chain using standard Fmoc-based SPPS protocols. merckmillipore.com After the peptide chain is assembled, the final peptide-AMC conjugate is cleaved from the solid support. merckmillipore.com This method requires a double coupling for the first amino acid added to the resin-bound AMC-amino acid to ensure complete acylation due to steric hindrance. merckmillipore.com

Novel AMC Resins with Linkers: Another method involves a novel solid support where N-Fmoc-7-aminocoumarin-4-acetic acid (Fmoc-Aca-OH) is attached to a Wang resin, acting as a linker. nih.govbiospace.com The peptide is then synthesized on the amino group of this linker using standard Fmoc chemistry. Cleavage with trifluoroacetic acid (TFA) yields a crude peptide-7-aminocoumarin-4-acetic acid (peptide-ACA) conjugate, which then undergoes decarboxylation to produce the final peptide-AMC product. nih.govbiospace.com

Bifunctional Fluorogenic Leaving Groups: An alternative strategy utilizes a bifunctional fluorogenic leaving group like 7-amino-4-carbamoylmethylcoumarin (ACC). pnas.orgpnas.org ACC is structurally similar to AMC and its cleaved form has a high fluorescence quantum yield. pnas.orgpnas.org Its bifunctional nature allows it to be directly coupled to a solid support, after which any of the 20 proteinogenic amino acids can be attached to the support-bound ACC, including at the P1 position. pnas.org This makes it highly versatile for creating diverse peptide substrate libraries using automated Fmoc-based SPPS. pnas.org

| Methodology | Description | Advantages | Key Reference |

|---|---|---|---|

| Pre-loaded AMC-Amino Acid Resin | The C-terminal amino acid-AMC is pre-attached to the solid support (e.g., Wang resin). The peptide is then elongated from this starting point. | Relatively straightforward to use with standard Fmoc-SPPS protocols. | merckmillipore.com |

| Novel AMC Resin with Linker | A linker molecule (Fmoc-Aca-OH) is attached to the resin, and the peptide is built upon this linker. A final decarboxylation step is required post-cleavage. | Facilitates the synthesis of various peptide-AMCs without needing a specific pre-loaded amino acid. | nih.govbiospace.com |

| Bifunctional Leaving Group (ACC) | Uses 7-amino-4-carbamoylmethylcoumarin (ACC), which can be directly attached to the solid support, allowing subsequent peptide synthesis. | Highly efficient and flexible; allows any amino acid at the P1 position and is ideal for combinatorial library synthesis. pnas.org Enhanced fluorescence yield compared to AMC. pnas.org | pnas.orgpnas.org |

Design Principles for Extended Peptide Fluorogenic Substrates

The design of fluorogenic peptide substrates like Glutaryl-Phe-Ala-Ala-Phe-AMC is rooted in the principle of enzyme specificity. Proteases recognize and cleave specific amino acid sequences. By mimicking a protease's preferred target sequence and attaching a fluorophore (AMC) at the cleavage site, a sensitive assay for enzymatic activity can be created. merckmillipore.commdpi.com

Key design principles include:

P1 Residue Specificity: The amino acid at the P1 position (the residue immediately N-terminal to the scissile bond) is the primary determinant of specificity for many proteases. nih.gov For chymotrypsin (B1334515) and chymotrypsin-like enzymes, this pocket (S1) has a strong preference for large, hydrophobic, and aromatic residues. mdpi.comnih.gov Phenylalanine (Phe) is an ideal P1 residue for targeting these enzymes. mdpi.com

Extended Substrate Interactions (P2, P3, P4, etc.): While the P1-S1 interaction is critical, residues further from the cleavage site (P2, P3, P4, and on the C-terminal side, P1', P2') also contribute significantly to binding affinity and cleavage efficiency (kcat/KM). nih.govhzdr.de For instance, studies on proteasome substrates show that the identity of the P2 and P3 residues can dramatically alter substrate preference. nih.gov In this compound, the Ala-Ala-Phe sequence occupies the P2-P4 positions, providing additional interaction points within the enzyme's active site cleft to enhance binding and selectivity.

Fluorophore Choice: The 7-amino-4-methylcoumarin (B1665955) (AMC) group is a widely used fluorophore for protease assays. mdpi.comresearchgate.net It is linked via an amide bond to the C-terminus of the peptide. In its bound state, its fluorescence is quenched. Upon proteolytic cleavage of the amide bond, the free AMC is liberated, resulting in a significant increase in fluorescence that can be monitored over time. merckmillipore.com Alternatives like 7-amino-4-carbamoylmethylcoumarin (ACC) or 7-amino-4-trifluoromethylcoumarin (AFC) offer different spectral properties or higher quantum yields, which can enhance assay sensitivity. pnas.orgnih.gov

| Peptide Sequence (N-terminus to C-terminus) | Target Protease(s) | Key Recognition Residue (P1) | Key Reference |

|---|---|---|---|

| Glutaryl-Phe-AMC | Chymotrypsin-like proteases | Phenylalanine (Phe) | researchgate.net |

| Ac-DEVD-AMC | Caspase-3, Caspase-7 | Aspartic Acid (Asp) | nih.gov |

| Boc-Leu-Gly-Arg-AMC | Trypsin, Thrombin | Arginine (Arg) | |

| Suc-Ala-Ala-Pro-Val-AMC | Elastase | Valine (Val) | researchgate.net |

| H-Arg-Arg-Tle-Lys-Arg-AMC | Furin | Arginine (Arg) | nih.gov |

Influence of Amino Acid Sequence and Protecting Groups on Substrate Properties

The specific components of this compound are deliberately chosen to optimize its function as a selective substrate.

Influence of the Amino Acid Sequence (Phe-Ala-Ala-Phe):

P1 Phenylalanine: As the P1 residue, Phenylalanine is critical for the substrate's recognition by chymotrypsin-like enzymes. The bulky, hydrophobic side chain of Phe fits well into the corresponding S1 binding pocket of these proteases, which is a key factor driving catalysis. mdpi.com Studies comparing different P1 residues confirm that aromaticity and hydrophobicity are major contributors to high chymotrypsin activity. mdpi.com

Influence of the N-Terminal Protecting Group (Glutaryl):

N-terminal Capping: The glutaryl group serves as an N-terminal blocking group. This is essential because a free N-terminal amine could be a substrate for aminopeptidases, leading to non-specific degradation and inaccurate measurements. nih.gov Capping the N-terminus ensures that cleavage can only occur at the intended scissile bond (the Phe-AMC bond) by the target endopeptidase.

Mechanism of Enzymatic Hydrolysis and Fluorescence Activation

Principles of Amide Bond Cleavage by Proteases

Glutaryl-Phe-Ala-Ala-Phe-AMC is designed as a substrate for certain proteolytic enzymes, particularly chymotrypsin (B1334515) and other proteases with chymotrypsin-like activity. peptidepharma.compeptanova.desigmaaldrich.compeptide.co.jp The core of its function lies in the enzymatic hydrolysis of the amide bond linking the phenylalanine (Phe) residue to the 7-amino-4-methylcoumarin (B1665955) (AMC) group.

Proteases are enzymes that catalyze the cleavage of peptide bonds in proteins and peptides. nih.gov Many proteases, including the well-studied serine proteases like chymotrypsin, possess a catalytic triad (B1167595) of specific amino acid residues in their active site—typically Serine, Histidine, and Aspartate. mdpi.com This triad is essential for catalysis. mdpi.com The mechanism of amide bond hydrolysis by serine proteases involves a nucleophilic attack by the hydroxyl group of the serine residue on the carbonyl carbon of the scissile peptide bond in the substrate. nih.gov

The process is highly specific. The enzyme's binding pocket recognizes and accommodates particular amino acid side chains, which determines which peptide bonds will be cleaved. mdpi.com In the case of this compound, the chymotrypsin enzyme specifically recognizes the phenylalanine residue.

While the cleavage of esters by serine proteases is understood to proceed through a stepwise pathway involving a tetrahedral intermediate, the mechanism for amide cleavage may be different. nih.gov Research suggests that for amide substrates, the reaction might occur via a direct SN2-like reaction. In this proposed mechanism, a proton is transferred from the serine's hydroxyl group to the histidine's imidazolyl group and then to the nitrogen atom of the leaving group (AMC in this case). This occurs concertedly with the nucleophilic attack by the serine oxygen on the amide's carbonyl carbon, without forming a discrete tetrahedral intermediate. nih.gov This process breaks the stable amide bond, releasing the C-terminal part of the substrate. mdpi.com

| Component | Role in Hydrolysis |

| Protease (e.g., Chymotrypsin) | Catalyzes the cleavage reaction. |

| Catalytic Triad (Ser-His-Asp) | Key amino acids in the enzyme's active site that facilitate bond cleavage. mdpi.com |

| Phenylalanine (Phe) Residue | Recognized by the enzyme's specificity pocket, positioning the adjacent amide bond for cleavage. |

| Amide Bond (Phe-AMC) | The specific chemical bond that is hydrolyzed by the enzyme. |

Fluorometric Detection of Released 7-Amino-4-Methylcoumarin (AMC)

The cleavage of the substrate is detected and quantified through fluorescence spectroscopy. The intact substrate, this compound, is a fluorogenic molecule, meaning it can become fluorescent after a chemical reaction. In its complete form, the fluorescence of the 7-amino-4-methylcoumarin (AMC) moiety is significantly quenched because it is conjugated via an amide bond to the peptide chain. iris-biotech.decaymanchem.com This quenching effect means the substrate itself exhibits very weak fluorescence. iris-biotech.de

The enzymatic hydrolysis of the amide bond between the phenylalanine residue and the AMC group liberates free AMC. iris-biotech.de Once released from the peptide, the free AMC molecule is highly fluorescent, emitting a strong signal in the blue region of the spectrum when excited by ultraviolet light. iris-biotech.demedchemexpress.comnih.gov This release leads to a substantial increase in fluorescence intensity. iris-biotech.de

The rate of the increase in fluorescence is directly proportional to the rate of AMC generation, which in turn is a direct measure of the enzyme's catalytic activity. caymanchem.com By monitoring the fluorescence over time, researchers can perform kinetic analyses of the enzyme. This method is highly sensitive and allows for the real-time measurement of protease activity.

| Fluorophore | State | Excitation Maxima (nm) | Emission Maxima (nm) | Fluorescence |

| AMC | Conjugated to peptide | ~330-345 iris-biotech.decaymanchem.com | ~390-445 iris-biotech.decaymanchem.com | Quenched/Very Low |

| AMC | Free (post-cleavage) | ~345-380 caymanchem.comsigmaaldrich.com | ~430-460 medchemexpress.comsigmaaldrich.com | Strong |

Enzymatic Applications and Substrate Specificity Profiling of Glutaryl Phe Ala Ala Phe Amc

Application in General Protease Activity Assays

Glutaryl-Phe-Ala-Ala-Phe-AMC is instrumental in the broad assessment of proteolytic activity, providing a reliable method for quantifying the enzymatic breakdown of proteins.

In a research context, the quantitative measurement of protease activity is fundamental to understanding various biological processes. The use of fluorogenic substrates like this compound offers a continuous and highly sensitive method for this purpose. The principle of the assay is based on the enzymatic cleavage of the amide bond between the peptide and the 7-amino-4-methylcoumarin (B1665955) (AMC) group. When the peptide is intact, the fluorescence of the AMC moiety is quenched. Upon hydrolysis by a protease, the free AMC is released, resulting in a significant increase in fluorescence. This change in fluorescence can be monitored over time using a fluorometer, and the rate of increase is directly proportional to the enzyme's activity.

This method allows for the determination of key kinetic parameters, such as the Michaelis constant (Km) and the maximal velocity (Vmax), which provide insights into the enzyme's affinity for the substrate and its catalytic efficiency. The high sensitivity of this fluorometric assay makes it particularly useful for detecting low levels of protease activity in complex biological samples.

The development of a robust fluorometric assay using this compound involves the careful optimization of several experimental parameters to ensure accurate and reproducible results. Key factors to consider include:

Buffer Composition and pH: The optimal pH for enzymatic activity must be determined, as it can significantly influence the enzyme's catalytic efficiency. The buffer system should be chosen to maintain this optimal pH throughout the assay.

Substrate Concentration: The concentration of this compound should be carefully selected. Ideally, the concentration should be around the Km value to ensure that the reaction rate is sensitive to changes in enzyme concentration.

Enzyme Concentration: The amount of enzyme used should result in a linear rate of product formation over the desired time course of the assay.

Incubation Time and Temperature: The reaction should be monitored over a period where the rate of substrate hydrolysis is linear. The temperature should be controlled to maintain consistent enzyme activity.

Instrumentation Settings: The excitation and emission wavelengths for AMC are typically around 360-380 nm and 440-460 nm, respectively. These settings on the fluorometer should be optimized for maximum signal-to-noise ratio.

A typical optimized protocol would involve pre-incubating the enzyme in the assay buffer at the optimal temperature, followed by the addition of the this compound substrate to initiate the reaction. The fluorescence is then measured at regular intervals.

| Parameter | Recommended Condition |

| Excitation Wavelength | 360-380 nm |

| Emission Wavelength | 440-460 nm |

| Assay Buffer | Dependent on specific enzyme |

| pH | Dependent on specific enzyme |

| Temperature | Dependent on specific enzyme |

| Substrate Concentration | Near the Km value |

Characterization of Enzyme Substrate Specificity and Selectivity

This compound is a valuable tool for probing the substrate specificity of various proteases, helping to define the types of peptide bonds they preferentially cleave.

Chymotrypsin (B1334515) and chymotrypsin-like proteases are a family of serine proteases that preferentially cleave peptide bonds C-terminal to large hydrophobic amino acid residues, such as phenylalanine, tyrosine, and tryptophan. The presence of a phenylalanine residue at the P1 position of this compound makes it a suitable substrate for investigating the activity of these enzymes.

By measuring the rate of hydrolysis of this compound by a chymotrypsin-like protease, researchers can gain insights into its substrate preferences. Comparing the kinetic parameters obtained with this substrate to those of other substrates with different amino acid sequences allows for a detailed mapping of the enzyme's active site and its specificity pockets.

Endopeptidase-24.11, also known as neprilysin, is a zinc-dependent metalloprotease involved in the degradation of a variety of signaling peptides. While specific data on the hydrolysis of this compound by neprilysin is not extensively documented in publicly available literature, a closely related substrate, Glutaryl-Ala-Ala-Phe-AMC, has been utilized in fluorometric assays to measure neprilysin activity in plasma. In such assays, the initial cleavage of the substrate by neprilysin is followed by treatment with aminopeptidase M to release the free AMC for quantification. This two-step process allows for the specific measurement of endopeptidase activity. Given the structural similarity, it is plausible that this compound could also serve as a substrate for neprilysin, though empirical validation would be required.

The utility of this compound extends beyond chymotrypsin-like enzymes and neprilysin. Its peptide sequence can be recognized by a range of other serine proteases and metallopeptidases. Profiling the activity of a panel of different proteases against this substrate can help to determine its selectivity. For example, by comparing the rates of hydrolysis by enzymes such as trypsin, elastase, and various matrix metalloproteinases, a comprehensive specificity profile for this compound can be established. This information is crucial for interpreting results from experiments using complex biological samples that may contain multiple proteases.

Below is a hypothetical example of a substrate specificity profile for this compound against a selection of proteases.

| Enzyme | Relative Activity (%) |

| Chymotrypsin | 100 |

| Trypsin | <5 |

| Elastase | 15 |

| Neprilysin | Data not available |

| Matrix Metalloproteinase-2 | 25 |

This table represents a hypothetical example for illustrative purposes, as specific comparative data for this compound is not widely available in published literature.

Profiling of Peptidases in Diverse Biological Preparations (e.g., tissue extracts, microbial cultures)

The fluorogenic substrate this compound is a valuable tool for profiling the activity of chymotrypsin-like serine proteases in complex biological mixtures such as tissue extracts and microbial cultures. The specificity of the peptide sequence for certain proteases allows for the targeted measurement of their activity amidst a multitude of other enzymes.

In tissue extracts, this substrate can be employed to assess the activity of proteases involved in various physiological and pathological processes. For instance, researchers can quantify chymotrypsin-like activity in pancreatic tissue homogenates to study digestive enzyme production or in tumor extracts to investigate the role of proteases in cancer progression. The assay principle relies on the cleavage of the amide bond between the peptide and the AMC (7-amino-4-methylcoumarin) group by the target peptidase. This cleavage releases the highly fluorescent AMC molecule, and the rate of fluorescence increase is directly proportional to the peptidase activity in the sample.

Similarly, this compound can be utilized to screen for and characterize extracellular proteases produced by microbial cultures. This is particularly relevant in biotechnology for the discovery of novel enzymes with industrial applications, such as in detergent formulations or food processing. By incubating the substrate with culture supernatants, researchers can rapidly detect and quantify specific peptidase activity, facilitating the selection of promising microbial strains and the optimization of enzyme production.

A typical experimental workflow for profiling peptidases involves the preparation of the biological sample (e.g., homogenization of tissue followed by centrifugation to obtain a clear lysate, or collection of microbial culture supernatant), followed by the addition of the this compound substrate to a buffered reaction mixture. The increase in fluorescence is then monitored over time using a fluorometer.

Table 1: Representative Data for Peptidase Activity Profiling in Biological Samples

| Biological Sample | Protease Activity (RFU/min/mg protein) |

| Rat Pancreatic Tissue Extract | 15,800 |

| Human Lung Adenocarcinoma Extract | 4,250 |

| Bacillus subtilis Culture Supernatant | 9,700 |

| Escherichia coli Cell Lysate (Control) | 150 |

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values will vary depending on the experimental conditions.

Kinetic Analysis of Enzymatic Hydrolysis

Determination of Michaelis-Menten Kinetic Parameters (K_m, k_cat, k_cat/K_m)

A thorough understanding of an enzyme's catalytic efficiency and its affinity for a substrate is crucial for its characterization. The Michaelis-Menten kinetic parameters—Michaelis constant (K_m), catalytic constant (k_cat), and the specificity constant (k_cat/K_m)—provide this critical information. For the hydrolysis of this compound by a chymotrypsin-like protease, these parameters can be determined experimentally.

To determine these parameters, a series of enzyme assays are performed with a fixed enzyme concentration and varying concentrations of the this compound substrate. The initial reaction velocities (V_0) are measured for each substrate concentration. The data are then plotted as V_0 versus substrate concentration, which typically yields a hyperbolic curve. By fitting this data to the Michaelis-Menten equation using non-linear regression analysis, the values for V_max and K_m can be obtained. The k_cat can then be calculated by dividing V_max by the enzyme concentration.

Table 2: Hypothetical Michaelis-Menten Kinetic Parameters for Chymotrypsin with this compound

| Enzyme | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Bovine α-Chymotrypsin | 25 | 150 | 6.0 x 10⁶ |

Note: These values are illustrative and based on typical data for similar substrates. Actual experimental values may differ.

Real-time Monitoring of Enzyme Reaction Kinetics

The use of fluorogenic substrates like this compound allows for the convenient and continuous monitoring of enzyme reaction kinetics in real-time. acs.org The enzymatic cleavage of the substrate results in a time-dependent increase in fluorescence, which can be continuously recorded using a spectrofluorometer or a microplate reader. acs.orgrsc.org This real-time data acquisition provides a detailed view of the reaction progress from its initial phase to completion.

A typical real-time kinetic assay is initiated by adding the enzyme to a temperature-controlled cuvette or microplate well containing the substrate in a suitable buffer. The fluorescence emission is then measured at regular intervals. The resulting data, a plot of fluorescence intensity versus time, provides a progress curve for the reaction. The initial, linear portion of this curve is used to determine the initial reaction velocity (V_0).

Real-time monitoring is advantageous as it allows for the precise determination of initial rates, which is essential for accurate kinetic analysis. It also enables the observation of any deviations from linearity that might indicate substrate depletion, product inhibition, or enzyme instability over the course of the reaction. Furthermore, this method is highly adaptable for studying the effects of inhibitors or activators on enzyme activity, as their impact on the reaction progress can be observed immediately upon their addition.

Utility in High-Throughput Screening (HTS) Methodologies

Screening Protocols for Protease Inhibitors

This compound is an excellent substrate for developing high-throughput screening (HTS) assays to identify protease inhibitors. The assay's simplicity, sensitivity, and adaptability to a microplate format make it ideal for screening large compound libraries.

A standard HTS protocol for chymotrypsin inhibitors would involve the following steps:

Compound Plating: The test compounds from a chemical library are dispensed into the wells of a 96-well or 384-well microplate at a desired final concentration. researchgate.net Control wells containing a known inhibitor (positive control) and no inhibitor (negative control, typically DMSO vehicle) are also included.

Enzyme Addition: A solution of the target protease (e.g., chymotrypsin) is added to all wells, and the plates are incubated for a short period to allow for the interaction between the enzyme and any potential inhibitors.

Substrate Addition and Signal Detection: The reaction is initiated by the addition of this compound. The fluorescence intensity in each well is then measured kinetically over a specific time period using a fluorescence plate reader.

Data Analysis: The rate of the enzymatic reaction in the presence of each test compound is calculated from the linear portion of the fluorescence versus time plot. The percentage of inhibition is determined by comparing the reaction rate in the presence of the compound to the rate of the negative control. Compounds that exhibit inhibition above a certain threshold (e.g., 50%) are identified as "hits."

Table 3: Example HTS Protocol for Chymotrypsin Inhibitor Screening

| Step | Reagent/Action | Volume (for 96-well plate) | Incubation Time/Temp |

| 1 | Dispense test compounds/controls | 1 µL | - |

| 2 | Add chymotrypsin solution (10 nM) | 50 µL | 15 min at 25°C |

| 3 | Add this compound (50 µM) | 50 µL | - |

| 4 | Read fluorescence (Ex: 380 nm, Em: 460 nm) | - | Kinetically for 30 min at 25°C |

Adaptation of Assays for Automated High-Throughput Platforms

To screen vast compound libraries efficiently, assays utilizing this compound can be readily adapted for fully automated HTS platforms. moleculardevices.com These platforms integrate robotic liquid handlers, plate stackers, and detectors, enabling unattended operation for extended periods.

The adaptation process involves several key considerations:

Miniaturization: The assay is typically miniaturized from a 96-well to a 384- or even 1536-well format to reduce reagent consumption and increase throughput. biorxiv.org This requires precise liquid handling capabilities to dispense nanoliter volumes accurately.

Liquid Handling: Automated liquid handlers are programmed to perform all the pipetting steps of the assay, including compound dispensing, enzyme addition, and substrate addition, with high precision and reproducibility.

Plate Handling and Incubation: Robotic arms transfer plates between different stations for reagent addition, incubation, and detection. Integrated incubators ensure consistent temperature control across all plates.

Data Acquisition and Analysis: The fluorescence plate reader is integrated into the automated system to read the plates as they complete the incubation period. The data is automatically captured and processed by specialized software to identify hits and generate reports.

The robustness of the assay is critical for automation. Factors such as signal stability, Z'-factor (a statistical measure of assay quality), and tolerance to DMSO (the solvent for most compound libraries) are carefully optimized to ensure reliable screening results. A Z'-factor greater than 0.5 is generally considered indicative of a high-quality assay suitable for HTS.

Comparative Research on Fluorogenic Substrate Performance

The utility of a fluorogenic substrate in enzymatic assays is determined by several factors, including its sensitivity, specificity, and kinetic parameters. To comprehensively evaluate the performance of this compound, it is essential to compare it with other relevant substrates. This section provides a comparative analysis against shorter peptidyl-AMC analogs and other fluorogenic probe systems, offering insights into the influence of peptide length and the nature of the fluorophore on substrate efficacy.

Comparison with Shorter Peptidyl-AMC Analogs (e.g., Glutaryl-Phe-AMC, Ala-Ala-Phe-AMC)

The length and composition of the peptide chain in a fluorogenic substrate can significantly influence its interaction with the target enzyme, thereby affecting its kinetic parameters. Chymotrypsin, a serine protease, exhibits a preference for cleaving peptide bonds C-terminal to large hydrophobic amino acids, such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). The residues at positions P2, P3, and beyond the scissile bond can also contribute to the substrate's binding affinity and the catalytic efficiency of the enzyme.

To illustrate the potential differences in performance, the following table presents hypothetical yet scientifically plausible kinetic data for these substrates with α-chymotrypsin. This data is extrapolated from published kinetics for similar substrates, such as N-glutaryl-L-phenylalanine-p-nitroanilide (GPNA) and H₂N-Ala-Ala-Phe-AMC mdpi.com. The catalytic efficiency (kcat/Km) is a key metric for comparing substrate performance, as it reflects both the binding affinity (Km) and the turnover rate (kcat).

Interactive Data Table: Comparative Kinetic Parameters of Peptidyl-AMC Substrates with α-Chymotrypsin

| Substrate | Peptide Length | N-terminal Block | Km (µM) (estimated) | kcat (s⁻¹) (estimated) | kcat/Km (M⁻¹s⁻¹) (estimated) |

| Glutaryl-Phe-AMC | Dipeptide analog | Glutaryl | 150 | 50 | 3.3 x 10⁵ |

| Ala-Ala-Phe-AMC | Tripeptide | None | 100 | 75 | 7.5 x 10⁵ |

| This compound | Tetrapeptide | Glutaryl | 50 | 120 | 2.4 x 10⁶ |

Note: The kinetic values presented are estimated based on data from analogous compounds and are intended for comparative illustration.

In contrast, Glutaryl-Phe-AMC, representing a minimal substrate, would likely have a higher Km and lower kcat due to fewer points of interaction with the enzyme. The tripeptide Ala-Ala-Phe-AMC would be expected to show intermediate performance. The presence of the two alanine (B10760859) residues is known to improve binding to chymotrypsin without interfering with the recognition of the primary residue at the P1 position mdpi.com.

Evaluation Against Other Fluorogenic Leaving Groups and Probe Systems

The choice of the fluorogenic leaving group is another critical determinant of a substrate's performance, directly impacting the sensitivity and signal-to-noise ratio of an assay. 7-Amino-4-methylcoumarin (AMC) is a widely used fluorophore that exhibits a significant increase in fluorescence upon cleavage from the peptide, shifting its emission to the blue region of the spectrum. However, alternative fluorophores have been developed to offer improved photophysical properties, such as higher quantum yields, longer emission wavelengths to minimize background fluorescence from biological samples, and better solubility.

Rhodamine 110 (R110)-based Substrates: Rhodamine 110 is a highly fluorescent dye that can be used to create sensitive protease substrates. These substrates are typically non-fluorescent bis-amides that, upon cleavage of the first peptide bond, yield a fluorescent mono-amide intermediate, with a further increase in fluorescence upon cleavage of the second bond. This results in a significant signal amplification.

7-Amino-4-carbamoylmethylcoumarin (ACC)-based Substrates: ACC is another coumarin derivative that offers an approximately three-fold higher quantum yield compared to AMC. This enhanced fluorescence allows for more sensitive detection of proteolytic activity, enabling the use of lower enzyme and substrate concentrations.

To provide a comparative perspective, the following table outlines the photophysical properties and potential kinetic advantages of these fluorogenic systems when coupled to a peptide sequence analogous to that of Glutaryl-Phe-Ala-Ala-Phe.

Interactive Data Table: Comparison of Fluorogenic Leaving Groups for Chymotrypsin Substrates

| Fluorogenic System | Leaving Group | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (relative to AMC) | Key Advantages |

| Glutaryl-Phe-Ala-Ala-Phe-AMC | 7-Amino-4-methylcoumarin | ~340-350 | ~440-460 | 1.0 | Well-established, good sensitivity. |

| Glutaryl-Phe-Ala-Ala-Phe-ACC | 7-Amino-4-carbamoylmethylcoumarin | ~350 | ~450 | ~2.8-3.0 | Higher fluorescence yield, increased sensitivity. |

| (Glutaryl-Phe-Ala-Ala-Phe)₂-R110 | Rhodamine 110 | ~490-500 | ~520-530 | High | Significant signal amplification, longer emission wavelength reduces background. |

The enhanced quantum yield of ACC directly translates to a more sensitive assay, which is particularly advantageous when working with low concentrations of enzyme or when trying to detect subtle changes in enzymatic activity.

Rhodamine 110-based probes offer the distinct advantage of emitting in the green part of the spectrum, which is often beneficial in cell-based assays where autofluorescence from cellular components can be problematic in the blue spectrum. The two-step cleavage mechanism of bis-R110 substrates provides an inherent signal amplification, further boosting assay sensitivity. However, the kinetic analysis of bis-substituted substrates can be more complex due to the presence of the mono-amide intermediate.

Advanced Methodological Approaches and Future Directions in Glutaryl Phe Ala Ala Phe Amc Research

Integration with Combinatorial Peptide Library Methodologies for Subsite Mapping

The determination of the substrate specificity of a protease is crucial for understanding its biological function and for the development of specific inhibitors. Glutaryl-Phe-Ala-Ala-Phe-AMC can be systematically integrated into combinatorial library-based approaches to map the preferences of a protease's active site subsites (P4, P3, P2, P1, etc.).

Positional scanning synthetic combinatorial libraries (PS-SCLs) are a powerful tool for this purpose. nih.gov In this approach, a series of peptide libraries are synthesized where one position in the peptide sequence is fixed with a specific amino acid, while all other positions are composed of a mixture of amino acids. By using a derivative of the this compound sequence within such a library, researchers can comprehensively map the S1 to S4 subsites of a target protease. For instance, to probe the S4 subsite, a library would be created with the general structure Glutaryl-Xaa-Ala-Ala-Phe-AMC, where Xaa represents each of the 20 proteinogenic amino acids in separate pools. The rate of AMC release for each pool would indicate the protease's preference at the P4 position.

The data obtained from such screens can be compiled to create a detailed substrate specificity profile, often visualized as a heat map or iceLogo representation, which graphically displays the enriched and depleted amino acids at each subsite. nih.gov

Table 1: Representative Data from a Positional Scanning Library for a Hypothetical Chymotrypsin-like Protease using a Glutaryl-P4-Ala-Ala-Phe-AMC Library

| P4 Amino Acid | Relative Fluorescence Units (RFU)/min | Specificity Score |

| Phenylalanine (Phe) | 8500 | 1.00 |

| Tyrosine (Tyr) | 7200 | 0.85 |

| Leucine (Leu) | 6500 | 0.76 |

| Alanine (B10760859) (Ala) | 3000 | 0.35 |

| Glycine (Gly) | 1500 | 0.18 |

| Aspartic Acid (Asp) | 200 | 0.02 |

| Arginine (Arg) | 150 | 0.01 |

Note: This table contains hypothetical data for illustrative purposes.

Rational Design of Modified Substrates and Probes for Enhanced Specificity

The structural information gleaned from subsite mapping studies provides a foundation for the rational design of second-generation substrates and probes with enhanced specificity and improved kinetic properties. nih.gov Starting with the this compound scaffold, modifications can be introduced to optimize its interaction with a target protease while minimizing cleavage by off-target enzymes.

For example, if subsite mapping reveals a strong preference for a particular amino acid at the P2 position, the alanine in the parent sequence could be substituted to create a more selective substrate. Furthermore, non-proteinogenic amino acids can be incorporated to create probes that are more resistant to degradation by other proteases or to fine-tune the substrate's binding affinity. researchgate.net

The ultimate goal of this rational design process is to develop highly selective tools for studying a single protease within a complex biological system. This can lead to the creation of substrates that are exclusively cleaved by one member of a protease family, enabling precise functional studies. researchgate.net

Table 2: Kinetic Parameters of Rationally Designed Substrates for a Target Protease

| Substrate Sequence | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Glt-Phe-Ala-Ala-Phe-AMC (Parent) | 25 | 10 | 4.0 x 105 |

| Glt-Phe-Val-Ala-Phe-AMC (P3 Modified) | 20 | 12 | 6.0 x 105 |

| Glt-Phe-Ala-Pro-Phe-AMC (P2 Modified) | 15 | 25 | 1.7 x 106 |

| Glt-Tyr-Ala-Ala-Phe-AMC (P4 Modified) | 30 | 8 | 2.7 x 105 |

Note: This table contains hypothetical data for illustrative purposes.

Novel Proteolytic Enzyme Discovery and Functional Characterization Using Peptidyl-AMC Probes

Peptidyl-AMC probes like this compound are instrumental in the discovery and initial characterization of novel proteolytic enzymes from various sources, including cell lysates, tissue extracts, and environmental samples. nih.govresearchgate.net A common approach involves incubating the substrate with a biological sample and monitoring for an increase in fluorescence. A positive signal indicates the presence of proteolytic activity with a specificity profile that accommodates the Phe-Ala-Ala-Phe sequence.

Once activity is detected, the same substrate can be used to guide the purification of the unknown protease. By assaying fractions from chromatographic separations, researchers can track the enzymatic activity and progressively enrich the protein of interest. Following purification, a panel of substrates, including this compound and its rationally designed variants, can be employed to establish the primary substrate specificity of the newly discovered enzyme, providing initial clues to its identity and potential biological role. researchgate.net

Development of Bioanalytical Methods for Protease Quantification in Complex Biological Matrices

Quantifying the activity of specific proteases in complex biological matrices such as plasma, synovial fluid, or cell culture supernatants is a significant challenge due to the presence of numerous other enzymes and inhibitors. researchgate.net The development of robust bioanalytical methods using highly specific fluorogenic substrates is essential for both basic research and clinical diagnostics.

A bioanalytical method based on this compound would involve optimizing assay conditions to ensure that the measured activity is predominantly from the target protease. This includes adjusting pH, ionic strength, and incubation time. To demonstrate specificity, researchers often use well-characterized inhibitors of the target protease. A significant reduction in substrate cleavage in the presence of a specific inhibitor validates that the measured activity is attributable to the enzyme of interest.

For regulatory approval and clinical applications, such assays must undergo rigorous validation, including assessments of linearity, precision, accuracy, and sensitivity. The ultimate aim is to develop a reliable method that can correlate the level of a specific protease's activity with a particular physiological or pathological state. nih.gov

Q & A

Q. What are the primary enzymatic targets of Glutaryl-Phe-Ala-Ala-Phe-AMC, and how is its fluorescence used to monitor activity?

this compound serves as a fluorogenic substrate for tripeptidyl peptidases I/II and tripeptidyl aminopeptidase (EC 3.4.11.4). The AMC (7-amino-4-methylcoumarin) group releases a fluorescent signal upon enzymatic cleavage, enabling real-time quantification of protease activity. Researchers should calibrate fluorescence measurements using standard curves and account for quenching effects in complex biological matrices .

Q. What synthetic strategies are employed to produce this compound for research use?

The compound is synthesized via solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Post-synthesis, high-performance liquid chromatography (HPLC) with UV/fluorescence detection is used for purification, followed by mass spectrometry (e.g., MALDI-TOF) for validation. Purity thresholds >95% are recommended for enzymatic assays to minimize interference .

Q. How do researchers optimize buffer conditions for assays using this substrate?

Optimal pH (typically 6.5–7.5) and ionic strength (e.g., 50–150 mM NaCl) should be empirically determined using activity assays. Include protease inhibitors (e.g., EDTA for metalloproteases) to suppress off-target activity. Pre-incubation of the substrate with reaction buffers ensures stability, and kinetic readings should be normalized to negative controls lacking the enzyme .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic parameters (e.g., K_m, V_max) reported for this substrate across studies?

Discrepancies often arise from variations in enzyme sources (e.g., recombinant vs. native), assay temperatures, or detection methods. To address this, standardize protocols using reference enzymes (e.g., commercially available tripeptidyl peptidases) and validate findings with orthogonal methods like LC-MS to confirm cleavage specificity. Statistical tools (e.g., ANOVA) can assess inter-laboratory variability .

Q. What experimental designs integrate this compound with multi-omics approaches to study protease networks?

Combine fluorescence assays with transcriptomic (e.g., RNA-seq) or proteomic (e.g., TMT labeling) profiling to correlate enzymatic activity with expression levels. For spatial resolution, use tissue sections treated with the substrate and analyze via confocal microscopy. Data integration requires software like R/Bioconductor for cross-platform correlation analysis .

Q. How can researchers validate the specificity of this compound in complex biological samples?

Employ competitive inhibition assays using selective protease inhibitors (e.g., Ala-Ala-Phe-chloromethylketone for tripeptidyl peptidases) or CRISPR/Cas9-knockout models of target enzymes. Cross-validate with activity-based protein profiling (ABPP) using broad-spectrum probes (e.g., fluorophosphonates for serine hydrolases) to rule out off-target interactions .

Q. What strategies mitigate photobleaching or autofluorescence interference in long-term kinetic assays?

Use low-intensity excitation wavelengths (e.g., 360 nm for AMC) and integrate time-lapsed measurements with background subtraction. For plate readers, employ monochromators to minimize cross-talk. Alternatively, quench reactions at fixed intervals and measure endpoints using LC-MS to avoid fluorescence decay artifacts .

Methodological Considerations

- Data Interpretation : Normalize fluorescence values to protein concentration (e.g., Bradford assay ) and express activity as pmol AMC released/min/mg protein.

- Reproducibility : Adhere to FAIR data principles by documenting raw data, instrument settings, and analysis pipelines in repositories like Zenodo .

- Ethical Compliance : Ensure synthetic protocols and biological use comply with institutional biosafety guidelines, particularly when handling recombinant enzymes or CRISPR-edited cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.